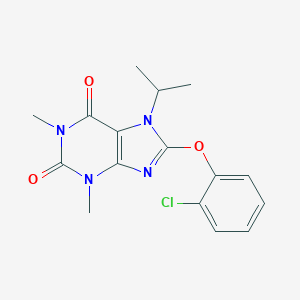
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
作用機序
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by selectively activating the adenosine A3 receptor. Activation of the adenosine A3 receptor leads to various downstream signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These signaling pathways ultimately lead to the various biological effects of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in animal models of inflammation. 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce apoptosis and inhibit the proliferation of cancer cells. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect against neurotoxicity and improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its selectivity for the adenosine A3 receptor. This allows for more specific and targeted effects compared to non-selective adenosine receptor agonists. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied and characterized, making it a reliable tool for research. One of the limitations of using 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research and development of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One direction is the exploration of its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is the development of more potent and selective adenosine A3 receptor agonists based on the structure of 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Additionally, the development of new delivery methods for 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, such as nanoparticles or liposomes, could improve its solubility and efficacy in certain experiments.
合成法
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a three-step procedure starting from commercially available 2-chlorophenol. The first step involves the reaction of 2-chlorophenol with isopropylmagnesium bromide to form 2-chlorophenyl isopropyl ether. The second step involves the reaction of 2-chlorophenyl isopropyl ether with 1,3-dimethyl-3,4,5,6-tetrahydropyrimidine-2,4-dione to form 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The final step involves the selective bromination of the purine ring using N-bromosuccinimide to form 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
科学的研究の応用
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects in animal models of colitis, arthritis, and asthma. 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. Additionally, 8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
特性
製品名 |
8-(2-chlorophenoxy)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
分子式 |
C16H17ClN4O3 |
分子量 |
348.78 g/mol |
IUPAC名 |
8-(2-chlorophenoxy)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H17ClN4O3/c1-9(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)24-11-8-6-5-7-10(11)17/h5-9H,1-4H3 |
InChIキー |
ZZFXMVWAXOAYAJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
正規SMILES |
CC(C)N1C2=C(N=C1OC3=CC=CC=C3Cl)N(C(=O)N(C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![ethyl 1-methyl-2H-pyrrolo[3,4-d]diazepine-3-carboxylate](/img/structure/B300327.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)

![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![Benzyl 8-benzoyl-10-methyl-4-oxo-3-[(2-phenylacetyl)amino]-9-oxa-5,6,8-triazatricyclo[5.2.2.02,5]undec-10-ene-6-carboxylate](/img/structure/B300333.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)

![4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one](/img/structure/B300342.png)
![(4-{1-[4-(2-Furoyl)phenyl]-1-methylethyl}phenyl)(2-furyl)methanone](/img/structure/B300343.png)


![3,3'-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine]](/img/structure/B300348.png)